molecular formula C22H21ClN2O4S B2992358 N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl)acetamide CAS No. 946216-68-8

N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl)acetamide

Cat. No. B2992358
CAS RN: 946216-68-8
M. Wt: 444.93
InChI Key: AGHGZFYFGDSHMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C22H21ClN2O4S and its molecular weight is 444.93. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological Effects of Related Compounds

Research on compounds structurally related to acetamides has explored their biological effects, including toxicity and potential therapeutic uses. For instance, the biological consequences of exposure to various acetamides and formamides have been extensively reviewed, highlighting the commercial importance of these chemicals and the need for updated information on their biological effects due to continued usage (Kennedy, 2001).

Environmental and Health Impacts

Other studies have focused on the environmental and health impacts of specific acetamide derivatives. For example, chlorpyrifos, an organophosphorus compound, has been examined for its neurotoxic potential relative to other compounds in its class, providing insights into the adverse neurological consequences of exposure and its environmental persistence (Richardson, 1995).

Advanced Materials and Biopolymer Research

In the field of advanced materials and biopolymers, research on xylan derivatives, including acetamide-modified compounds, has demonstrated their potential application in creating new biopolymer ethers and esters with specific properties for drug delivery and other applications (Petzold-Welcke et al., 2014).

Pharmacology and Drug Design

The pharmacology and drug design fields have investigated thiophene analogues of carcinogens, such as benzidine and 4-aminobiphenyl, including acetamide derivatives. These studies have evaluated potential carcinogenicity, providing a foundation for understanding the biological activity of structurally related compounds (Ashby et al., 1978).

Metabolic Pathways

Additionally, the metabolism of aspartame, which involves the aspartyl moiety, has been reviewed in experimental animals and humans, offering insights into the metabolic pathways and potential health implications of similar compounds (Ranney & Oppermann, 1979).

properties

IUPAC Name

2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxopyridin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O4S/c1-14-9-10-17(12-19(14)23)24-20(26)13-25-16(3)11-15(2)21(22(25)27)30(28,29)18-7-5-4-6-8-18/h4-12H,13H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGHGZFYFGDSHMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=CC(=C(C2=O)S(=O)(=O)C3=CC=CC=C3)C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.